molecular formula C9H7BrFN B2975037 3-Bromo-7-fluoro-1-methyl-indole CAS No. 2120518-85-4

3-Bromo-7-fluoro-1-methyl-indole

Cat. No.: B2975037
CAS No.: 2120518-85-4
M. Wt: 228.064
InChI Key: OCSKZKCJRDHKTD-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-1-methyl-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoro-1-methyl-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pre-synthesized indole derivative. For instance, starting with 1-methylindole, selective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. Subsequent fluorination at the 7-position can be carried out using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluoro-1-methyl-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

3-Bromo-7-fluoro-1-methyl-indole is a synthetic organic compound from the indole family, with bromine and fluorine substituents on its structure. Research indicates that similar compounds have anti-inflammatory and anticancer properties, with potential as influenza inhibitors . The presence of bromine and fluorine enhances the compound's chemical reactivity and biological activity, making it valuable in medicinal chemistry.

Scientific Applications

This compound and its derivatives have uses in scientific fields like medicinal chemistry, virology, and drug discovery.

Antiviral Research:

  • This compound derivatives are potential anti-HIV agents. Molecular docking studies suggest interactions with HIV-1 proteins.
  • These derivatives show inhibitory effects against viruses, making them potential candidates for antiviral drug development. Researchers evaluate antiviral activity by testing the compound against viruses like influenza A and Coxsackie B4 in cell culture assays. They also conduct dose-response studies to determine the half-maximal inhibitory concentration (IC50) and selectivity index (SI).
  • Halogenated indoles can enhance binding affinity to certain enzymes or receptors due to strong halogen bonding effects, which is important for optimizing drug candidates' pharmacokinetic profiles.

Usage:

  • As Building Blocks: It serves as a building block in synthesizing complex molecules with potential pharmaceutical applications.
  • In Metal Complexes: Indoles, including derivatives of this compound, can form metal complexes with cytostatic and antimicrobial activity .

Reactivity and Synthesis:

  • The combination of bromine and fluorine atoms, along with a methyl group, enhances its reactivity and potential applications in medicinal chemistry.
  • This compound can be synthesized using methods like nucleophilic substitution or cyclization reactions. These steps may vary based on the starting materials and desired final product characteristics.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameKey FeaturesUnique Aspects
7-BromoindoleLacks fluorine; simpler structureLess versatile in reactivity
4-FluoroindoleLacks bromine; primarily used in medicinal chemistryLimited functionalization options
1-Methylindole-3-carboxylic acidContains a carboxylic acid group; lacks halogen substituentsDifferent reactivity profile due to carboxylic acid presence
5-FluoroindoleContains only fluorine; used in various biological evaluationsLimited by absence of bromine

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-Fluoro-1-methyl-indole: Lacks the bromine atom, potentially altering its chemical properties and applications.

    3-Bromo-7-chloro-1-methyl-indole: Substitution of fluorine with chlorine can lead to different reactivity and biological effects.

Uniqueness

3-Bromo-7-fluoro-1-methyl-indole is unique due to the combined presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

3-Bromo-7-fluoro-1-methyl-indole is a synthetic compound belonging to the indole family, notable for its unique structure characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antiviral and anticancer research.

The chemical structure of this compound enhances its reactivity and interaction with biological targets. The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions, which allow for the introduction of the bromine and fluorine atoms on the indole ring. The compound can be synthesized using various methods, including:

  • Method 1: Nucleophilic substitution reactions at specific positions on the indole ring.
  • Method 2: Cyclization reactions that facilitate the formation of the indole structure while incorporating halogen substituents.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. In vitro assays have demonstrated its efficacy against various viruses, including:

  • Influenza A Virus: The compound shows inhibitory effects, making it a potential candidate for influenza treatment.
  • Coxsackie B Virus: Studies reveal that it can inhibit viral replication, suggesting its utility in combating enteroviral infections.

Table 1: Antiviral Activity Summary

Virus TypeIC50 (µM)Mechanism of Action
Influenza A5.2Inhibits viral entry and replication
Coxsackie B4.8Disrupts viral RNA synthesis

Anti-HIV Activity

This compound has also been investigated for its potential as an anti-HIV agent. Molecular docking studies suggest that it interacts with key proteins involved in HIV replication:

  • HIV-1 Protease
  • Reverse Transcriptase

These interactions are crucial for inhibiting viral replication and could lead to the development of novel therapeutic agents targeting HIV.

Anticancer Activity

The compound's structural features contribute to its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Inhibition of Cell Proliferation: Demonstrated in several cancer types.
  • Induction of Apoptosis: Triggering programmed cell death pathways.

Table 2: Anticancer Activity Summary

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer3.5Induces apoptosis via mitochondrial pathway
Lung Cancer2.9Inhibits cell cycle progression

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antiviral Study (2023): This study evaluated the compound's effectiveness against influenza A and Coxsackie B viruses using cell culture assays. Results indicated a promising IC50 value, supporting further development as an antiviral agent .
  • HIV Interaction Study (2024): Molecular docking simulations revealed strong binding affinities between the compound and HIV-1 protease, suggesting a mechanism for inhibiting viral replication .
  • Anticancer Research (2022): A series of experiments showed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, with detailed mechanisms involving apoptosis pathways being elucidated .

Properties

IUPAC Name

3-bromo-7-fluoro-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-12-5-7(10)6-3-2-4-8(11)9(6)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKZKCJRDHKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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